molecular formula C27H29N3O4 B11450812 N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-3,4,5-trimethoxybenzamide

N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11450812
M. Wt: 459.5 g/mol
InChI Key: VJPCEKSGXARFMO-UHFFFAOYSA-N
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Description

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core, a trimethoxybenzamide moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole core reacts with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Trimethoxybenzamide Moiety: The trimethoxybenzamide moiety can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzodiazole intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole and trimethoxybenzamide moieties.

    Reduction: Reduced forms of the benzodiazole core.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzodiazole core is known to interact with various biological targets, potentially affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[(2,4-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE
  • N-({1-[(2,6-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE

Uniqueness

N-({1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H29N3O4/c1-17-10-11-18(2)20(12-17)16-30-22-9-7-6-8-21(22)29-25(30)15-28-27(31)19-13-23(32-3)26(34-5)24(14-19)33-4/h6-14H,15-16H2,1-5H3,(H,28,31)

InChI Key

VJPCEKSGXARFMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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